2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione
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Overview
Description
2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple stereocenters and functional groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the methoxy and phenylmethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin Tetraacetate: A related compound with similar structural features but different functional groups and applications.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Another compound with a similar sugar moiety but different substituents.
Uniqueness
What sets 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C28H27NO7 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H27NO7/c1-33-27-22(29-25(31)20-14-8-9-15-21(20)26(29)32)24(34-16-18-10-4-2-5-11-18)23(30)28(36-27)35-17-19-12-6-3-7-13-19/h2-15,22-24,27-28,30H,16-17H2,1H3/t22-,23+,24-,27-,28+/m1/s1 |
InChI Key |
RMMLNCLROSYIGM-IOYNDRFLSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
COC1C(C(C(C(O1)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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